molecular formula C15H23Cl2NO B1397644 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride CAS No. 1219972-71-0

3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride

Cat. No.: B1397644
CAS No.: 1219972-71-0
M. Wt: 304.3 g/mol
InChI Key: OKWJMAVOTZJYHR-UHFFFAOYSA-N
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Description

3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride (CAS 1219972-71-0) is a chemical compound with a molecular formula of C15H23Cl2NO and a molecular weight of 304.26 . This piperidine derivative is designed for research and development purposes, strictly for laboratory use. Compounds featuring a piperidine ring attached to a chlorophenoxy moiety are of significant interest in medicinal chemistry and neuroscience research. Specifically, structural analogues based on the piperidine scaffold are extensively investigated for their potential as histamine H3 receptor (H3R) antagonists/inverse agonists . The histamine H3 receptor is a pre-synaptic autoreceptor that regulates the release of histamine and other key neurotransmitters in the brain, such as acetylcholine, dopamine, and norepinephrine . By modulating this receptor, H3R antagonists/inverse agonists have been shown to enhance cognitive functions, including memory and learning, and promote wakefulness in preclinical studies . As such, this class of compounds represents a valuable research tool for studying wakefulness, memory deficits, and cognitive disorders, with potential applications in conditions like Alzheimer's disease and narcolepsy . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in pharmacological and biochemical assays to explore receptor interactions and enzyme activities. This product is offered with a high purity specification and is intended for research use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-(2-butan-2-yl-4-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-3-11(2)14-9-12(16)6-7-15(14)18-13-5-4-8-17-10-13;/h6-7,9,11,13,17H,3-5,8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWJMAVOTZJYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride typically involves the reaction of 2-(sec-butyl)-4-chlorophenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Representation

  • InChI : InChI=1S/C16H25ClNO/c1-10(2)12-14(18)7-8-15(12)20-11-9-13-6-4-5-13;1H
  • SMILES : CCC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCCN2.Cl

Chemical Applications

3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride serves as an important intermediate in organic synthesis, facilitating the development of various chemical compounds. It is commonly used in laboratory settings for research purposes, particularly in the fields of chemistry and biology.

Biological Applications

Research indicates that this compound exhibits potential biological activities, including:

  • Neurotransmitter Modulation : Preliminary studies suggest that it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, potentially leading to antipsychotic or anxiolytic effects.
  • Antimicrobial Activity : The compound has demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 100 µg/mL
Escherichia coli< 100 µg/mL

Anticancer Properties

In vitro studies have highlighted the anticancer potential of piperidine derivatives similar to this compound. For instance, research on MDA-MB-231 breast cancer cells indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 2.3 µM to 5.3 µM.

Case Study: Anticancer Research

A study evaluated the anticancer efficacy of piperidine derivatives, including this compound, showing promising results against breast cancer cell lines.

Cell Line IC50 Value (µM)
MDA-MB-2312.3 - 5.3

Industrial Applications

Beyond its research applications, this compound is also utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride with analogous piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Features Hazard Class CAS Number Source ID
3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine HCl C₁₆H₂₅Cl₂NO 318.28 Ortho-sec-butyl, para-Cl on phenoxy ring IRRITANT 1220016-71-6
4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine HCl C₁₇H₂₈ClNO 297.87 Para-sec-butyl, ethyl linker to piperidine IRRITANT 1220032-18-7
3-(2-(tert-Butyl)-4-chlorophenoxy)ethylpiperidine HCl C₁₇H₂₇Cl₂NO 332.31 Ortho-tert-butyl, ethyl linker, para-Cl Not reported 1220029-54-8
4-(4-Chlorophenoxy)piperidine HCl C₁₁H₁₅Cl₂NO 264.16 Para-Cl, no alkyl substitution Not reported 63843-53-8
3-[(4-Chlorophenyl)sulfanyl]piperidine HCl C₁₁H₁₄Cl₂NS 264.21 Sulfur bridge, para-Cl Not reported 101768-48-3

Key Observations :

  • Steric Effects : The tert-butyl analog exhibits higher molecular weight and steric bulk compared to the sec-butyl variant , which may reduce metabolic clearance but limit membrane permeability.
  • Lipophilicity: The ethyl linker in 4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine increases chain flexibility and lipophilicity relative to the methyl-substituted analog .

Biological Activity

3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sec-butyl group and a 4-chlorophenoxy moiety. Its molecular formula is C15H23Cl2NO, indicating the presence of chlorine and nitrogen, which are crucial for its biological activity.

Research suggests that this compound interacts with various neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction may modulate their activity, potentially leading to antipsychotic or anxiolytic effects. The exact molecular targets are still under investigation, but preliminary studies indicate involvement in cellular signaling pathways associated with neurotransmission.

Antimicrobial Activity

Recent studies have explored the compound's antimicrobial properties. It has shown significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances its antibacterial activity .

Anticancer Properties

In vitro studies have demonstrated that derivatives of piperidine compounds exhibit antiproliferative activity against cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 2.3 µM to 5.3 µM against breast cancer cell lines, indicating a promising therapeutic role in oncology .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria
AnticancerIC50 values between 2.3 µM to 5.3 µM in breast cancer cell lines
Neurotransmitter ModulationPotential modulation of dopamine and serotonin receptors

Case Studies

  • Antimicrobial Study :
    A study assessed the antimicrobial efficacy of several piperidine derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL.
  • Anticancer Research :
    In a study evaluating the anticancer potential of piperidine derivatives, this compound was tested on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, supporting its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a piperidine derivative reacts with a substituted chlorophenol. For example, coupling 4-chlorophenol derivatives with piperidine under alkaline conditions (e.g., using triethylamine) to form the phenoxy-piperidine backbone. Purification often involves recrystallization or chromatography . Key reagents include sec-butyl-substituted chlorophenol precursors and HCl for salt formation.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in a cool, dry environment (< -20°C) under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Use airtight containers with desiccants. Avoid exposure to light, moisture, or strong oxidizers. Always conduct stability tests (e.g., TGA/DSC) under proposed storage conditions .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity analysis. Confirm structural integrity via 1H^1H-NMR (e.g., δ 1.2–1.5 ppm for sec-butyl protons) and FT-IR (C-O-C stretch at ~1250 cm1^{-1}). Mass spectrometry (ESI-MS) can verify molecular ion peaks .

Q. What safety precautions are essential during experimental use?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. Dispose of waste via licensed hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Apply Design of Experiments (DOE) to test variables: temperature (20–80°C), catalyst loading (e.g., Pd/C for coupling), and solvent polarity (e.g., DMF vs. THF). Monitor reaction progress via in-situ FT-IR or LC-MS. Computational tools (e.g., DFT) can predict transition states to guide optimization .

Q. How to resolve contradictions in reported solubility or stability data?

  • Methodological Answer : Cross-validate solubility in DMSO, water, and ethanol using gravimetric analysis. For stability discrepancies, conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and compare HPLC profiles. Consider impurities (e.g., residual solvents) affecting results .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Use flow chemistry for continuous production, ensuring consistent mixing and temperature control. Scale-down experiments (e.g., microreactors) identify critical parameters (e.g., residence time). Implement PAT (Process Analytical Technology) for real-time monitoring .

Q. How to investigate the compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Screen catalysts (e.g., Pd, Cu, or organocatalysts) in cross-coupling or hydrogenation reactions. Use GC-MS to track intermediates. Computational modeling (e.g., MD simulations) can map reaction pathways and identify rate-limiting steps .

Q. What methodologies assess environmental impact during disposal?

  • Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity) and biodegradability tests (OECD 301F). Use LC-MS to detect trace residues in wastewater. Consult regulatory frameworks (e.g., REACH) for compliance .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.